molecular formula C8H10N2O2 B8129535 2,3-Diazaspiro[4.5]dec-1-ene-4,8-dione

2,3-Diazaspiro[4.5]dec-1-ene-4,8-dione

Cat. No.: B8129535
M. Wt: 166.18 g/mol
InChI Key: WGPSZUDXKFDCIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Diazaspiro[4.5]dec-1-ene-4,8-dione is a heterocyclic compound characterized by a spiro-connected bicyclic structure. This compound has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diazaspiro[4.5]dec-1-ene-4,8-dione typically involves multi-step reactions starting from readily available precursors. One common method includes the Bucherer–Bergs reaction, which involves the catalytic hydrogenation and oxidation of 4-methoxycyclohexan-1-one . Another approach involves the reaction of ethyl 4,6-diaryl-2-oxocyclohex-3-ene-1-carboxylates with ethylenediamine in the presence of p-toluenesulfonic acid under focused microwave irradiation .

Industrial Production Methods: Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve optimizing reaction conditions to achieve high yields and purity. For instance, the use of catalytic hydrogenation and oxidation under controlled conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2,3-Diazaspiro[4.5]dec-1-ene-4,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Catalytic Hydrogenation: Utilizes catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Oxidation: Often involves oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products: The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different biological activities .

Scientific Research Applications

2,3-Diazaspiro[4.5]dec-1-ene-4,8-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Diazaspiro[4.5]dec-1-ene-4,8-dione involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit receptor interaction protein kinase 1 (RIPK1), thereby blocking the activation of the necroptosis pathway . This inhibition can have therapeutic potential in various inflammatory diseases.

Comparison with Similar Compounds

Uniqueness: 2,3-Diazaspiro[4.5]dec-1-ene-4,8-dione stands out due to its unique spiro-connected bicyclic structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

2,3-diazaspiro[4.5]dec-1-ene-4,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-6-1-3-8(4-2-6)5-9-10-7(8)12/h5H,1-4H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPSZUDXKFDCIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)C=NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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